molecular formula C21H26N6 B12271399 3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12271399
M. Wt: 362.5 g/mol
InChI Key: PQJLZEBWXVRFEB-UHFFFAOYSA-N
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Description

3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The intermediate products are then further reacted with various reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of piperazine, pyrazole, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit a broad range of activities.

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

3-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C21H26N6/c1-16-4-5-17(2)19(14-16)15-25-10-12-26(13-11-25)20-6-7-21(23-22-20)27-9-8-18(3)24-27/h4-9,14H,10-13,15H2,1-3H3

InChI Key

PQJLZEBWXVRFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C

Origin of Product

United States

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